molecular formula C9H10INO B13004136 1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one

1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one

Cat. No.: B13004136
M. Wt: 275.09 g/mol
InChI Key: TWFZMJLQDUDMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one is a pyridine derivative characterized by a propan-1-one group attached to a 2-methyl-6-iodopyridin-3-yl moiety. Its molecular formula is C₉H₁₀INO, with a molecular weight of 275.09 g/mol. The iodine substituent at the 6-position and the methyl group at the 2-position on the pyridine ring contribute to its distinct electronic and steric properties.

Properties

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

1-(6-iodo-2-methylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C9H10INO/c1-3-8(12)7-4-5-9(10)11-6(7)2/h4-5H,3H2,1-2H3

InChI Key

TWFZMJLQDUDMLS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N=C(C=C1)I)C

Origin of Product

United States

Preparation Methods

Iodination of 2-Methylpyridine Derivatives

  • Reagents: N-iodosuccinimide (NIS) or iodine monochloride (ICl).
  • Solvents: Acetonitrile, dichloromethane, or acetic acid.
  • Conditions: Room temperature to mild heating (25–60°C).
  • Mechanism: Electrophilic substitution preferentially occurs at the 6-position due to electronic and steric effects.

Introduction of the Propan-1-one Side Chain

Two main approaches are reported:

  • Grignard Reaction:

    • Starting from 6-iodo-2-methylpyridine-3-carboxylic acid ester.
    • Reaction with methylmagnesium chloride or ethylmagnesium bromide in tetrahydrofuran (THF) at 40–70°C.
    • The Grignard reagent adds to the ester carbonyl, forming a tertiary alcohol intermediate that rearranges or is oxidized to the ketone.
  • Friedel-Crafts Acylation:

    • Using propanoyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl3).
    • This method is less common due to the sensitivity of the pyridine ring to harsh acidic conditions.

Oxidation and Purification

  • Oxidation steps may be required to convert intermediates to the ketone.
  • Common oxidants include hydrogen peroxide in the presence of sodium tungstate catalyst.
  • Purification involves extraction, crystallization, and drying under vacuum.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Iodination NIS, acetonitrile, 25–40°C, 1–2 h 75–85 High regioselectivity at 6-position
Grignard Addition Methylmagnesium chloride, THF, 65°C, 1 h 78–88 Controlled addition, moderate scale
Oxidation to Ketone H2O2, sodium tungstate, methanol, 55°C, 1 h 72–80 High purity, monitored by HPLC
Purification Crystallization from isopropanol 70–80 Final product purity > 95% by HPLC

Industrial and Laboratory Scale Considerations

  • Continuous Flow Reactors: Used to improve reaction control, especially for oxidation steps, enhancing yield and purity.
  • Catalyst Selection: Sodium tungstate is preferred for oxidation due to efficiency and reduced impurities.
  • Temperature Control: Critical for regioselectivity and minimizing side reactions.
  • Solvent Choice: THF and acetonitrile are common for Grignard and iodination steps, respectively.

Summary of Key Research Findings

  • The regioselective iodination at the 6-position of 2-methylpyridine derivatives is reliably achieved using NIS or ICl under mild conditions.
  • Grignard reagents effectively introduce the propan-1-one side chain at the 3-position when reacted with appropriate esters.
  • Oxidation using hydrogen peroxide catalyzed by sodium tungstate in methanol provides high yields of the ketone with minimal impurities.
  • Continuous flow methods enhance scalability and reproducibility.
  • Purification by crystallization yields a product with high purity suitable for further research or application.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be utilized in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: Research into its potential therapeutic applications, such as its role in drug development, is ongoing.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The iodine atom and the propanone group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzymatic activity, altering cellular signaling pathways, or interacting with specific receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one with structurally related propan-1-one derivatives, focusing on molecular features, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Propan-1-one Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Key Properties/Activities Synthesis Methods
This compound C₉H₁₀INO 275.09 Pyridine ring with 2-Me, 6-I; ketone Halogen bonding potential, ketone reactivity Likely Pd-catalyzed coupling
1-(3-Iodo-4-nitrophenyl)propan-1-one C₉H₈INO₃ 305.07 Phenyl ring with 3-I, 4-NO₂; ketone High polarity due to nitro group Demethylation of methoxy precursor
4-FMC (1-(4-Fluorophenyl)-2-(methylamino)propan-1-one) C₁₀H₁₂FNO 181.21 Fluorophenyl, methylamino substituent Psychoactive (cathinone analog) Reductive amination
1-(4-Chlorobenzenesulfonyl-indole-3-yl)propan-1-one derivative C₂₀H₁₈ClN₃O₃S 415.89 Indole-sulfonyl, piperazine, ketone 5-HT6 receptor antagonism Multistep nucleophilic substitutions
1-(1,3-Oxazol-4-yl)propan-1-one C₆H₇NO₂ 125.13 Oxazole ring, ketone Cheminformatics applications Cyclocondensation reactions

Key Comparisons

Structural Variations and Electronic Effects

  • Iodine vs. Other Halogens : The iodine atom in the target compound enhances lipophilicity and polarizability compared to the fluorine in 4-FMC or the chlorine in ’s sulfonyl derivative. This may improve membrane permeability but reduce solubility in aqueous media .
  • Aromatic Systems : The pyridine ring (target compound) offers a basic nitrogen, enabling acid-base interactions absent in phenyl derivatives (e.g., ). The oxazole ring () introduces additional heteroatoms, altering electron distribution and hydrogen-bonding capacity.

Physicochemical Properties Melting Points: While direct data for the target compound are unavailable, reports a melting point of 122–124°C for a phthalazine-propanone analog, suggesting that the pyridine derivative may exhibit similar thermal stability due to aromatic stacking. Spectroscopic Features: The ketone carbonyl IR stretch (~1630–1680 cm⁻¹) is common across propan-1-one derivatives (e.g., 1634 cm⁻¹ in ). NMR shifts for the pyridine protons in the target compound would differ from phenyl analogs due to ring current effects .

Biological and Functional Activities Receptor Interactions: The indole-piperazine derivative () acts as a 5-HT6 antagonist, whereas 4-FMC () targets monoamine transporters. The target compound’s iodine and methyl groups may direct it toward kinase inhibition or halogen-bond-dependent targets. Antioxidant Potential: Thiosemicarbazone-propanone derivatives () exhibit antioxidant activity via metal chelation. The target compound lacks such chelating groups, but its iodine substituent could scavenge radicals via electron-rich aromatic systems.

By contrast, phenyl-iodo derivatives () may employ electrophilic iodination or Ullmann-type reactions.

Biological Activity

1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of a pyridine ring substituted with an iodine atom and a ketone functional group. The molecular structure can be represented as follows:

C10H10IN(Molecular Weight 253 1 g mol)\text{C}_{10}\text{H}_{10}\text{I}\text{N}\quad (\text{Molecular Weight 253 1 g mol})

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain metabolic pathways, potentially leading to altered cellular functions. The presence of the iodine atom is significant, as halogenated compounds are often associated with enhanced biological activity due to their ability to form stronger interactions with biological macromolecules.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These results suggest that the compound could be a viable candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Case Study: In Vitro Anticancer Activity

A study conducted on breast cancer cell lines (MCF-7) revealed the following findings:

Concentration (µM) Cell Viability (%)
0100
1080
2555
5030

The data indicates a dose-dependent decrease in cell viability, highlighting the compound's potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structural modifications of the pyridine ring significantly influence the biological activity of related compounds. For instance, variations in substituents at different positions on the pyridine ring can enhance or diminish antimicrobial and anticancer properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.